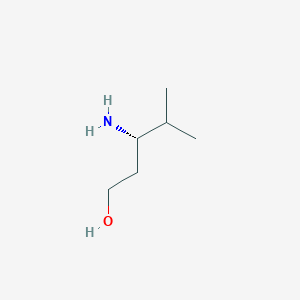

(S)-3-amino-4-methylpentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQOIAYHBXCGIO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Structural Foundation of S 3 Amino 4 Methylpentan 1 Ol in Advanced Chemical Research

Definitive IUPAC Nomenclature and Stereochemical Assignment

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for chemical compounds. For the molecule , the definitive IUPAC name is (S)-3-amino-4-methylpentan-1-ol . nih.govnih.gov This name precisely describes the molecule's structure. "Pentan-1-ol" indicates a five-carbon chain with a hydroxyl (-OH) group at the first carbon. "4-methyl" specifies a methyl (-CH3) group attached to the fourth carbon, and "3-amino" denotes an amino (-NH2) group at the third carbon.

The "(S)" designation is crucial as it defines the absolute configuration of the chiral center at the third carbon atom. According to the Cahn-Ingold-Prelog priority rules, the substituents attached to this chiral carbon are ranked, and the "(S)" configuration (from the Latin sinister, meaning left) indicates a counter-clockwise arrangement when viewed with the lowest priority group pointing away. This specific stereochemistry is fundamental to the molecule's role in enantioselective processes.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 116173-94-5 (for the hydrochloride salt) |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| SMILES | CC(C)C@HCCO |

Isomeric Considerations and Positional Isomer Distinction in Research Contexts

The precise positioning of the amino and hydroxyl groups in this compound is critical to its chemical reactivity and function. Positional isomers, which have the same molecular formula but different arrangements of functional groups, exhibit distinct properties. For instance, 1-amino-4-methylpentan-3-ol is a positional isomer where the amino and hydroxyl groups are at positions 1 and 3, respectively. Another positional isomer is 4-amino-4-methylpentan-1-ol . ebi.ac.uk

In a research context, the distinction between these isomers is paramount. The 1,3-relationship between the amino and hydroxyl groups in this compound allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding, which significantly influences its conformational preferences and reactivity. ustc.edu.cnusp.br This arrangement is often sought after in the design of chiral ligands for asymmetric catalysis, where the defined spatial orientation of the coordinating groups is essential for achieving high stereoselectivity. usp.br In contrast, other positional isomers would have different intramolecular interactions and coordinating abilities, leading to different outcomes in chemical reactions. For example, a 1,2-amino alcohol isomer would form a five-membered ring upon intramolecular hydrogen bonding, altering the bite angle and coordination geometry when used as a ligand.

The table below highlights key positional isomers of 3-amino-4-methylpentan-1-ol.

| Compound Name | Molecular Formula | Key Structural Difference |

| This compound | C6H15NO | Amino group at C3, hydroxyl at C1 |

| 1-amino-4-methylpentan-3-ol | C6H15NO | Amino group at C1, hydroxyl at C3 |

| 4-amino-4-methylpentan-1-ol | C6H15NO | Amino group at C4, hydroxyl at C1 |

| 4-methyl-1-pentanol | C6H14O | Lacks an amino group |

Advanced Synthetic Methodologies for S 3 Amino 4 Methylpentan 1 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for obtaining enantiomerically pure (S)-3-amino-4-methylpentan-1-ol. These approaches can be broadly categorized into those that use naturally derived chiral molecules, those that employ chiral catalysts to guide the reaction, and those that leverage the specificity of enzymes.

Chiral Pool Synthesis Strategies from Natural Precursors

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. Current time information in Bangalore, IN. This method is advantageous as the inherent chirality of the starting material can be transferred to the target molecule, often simplifying the synthetic route and avoiding costly resolution steps. Common sources for the chiral pool include amino acids, sugars, and terpenes. Current time information in Bangalore, IN.

For the synthesis of β-amino alcohols like this compound, natural amino acids are particularly relevant precursors. acs.orgresearchgate.net L-valine, which possesses the same isobutyl group and the required (S)-stereochemistry at the adjacent carbon, stands out as a logical starting point. A representative synthesis involves the conversion of L-valine to its corresponding methyl ester hydrochloride, which can then react with organometallic reagents. acs.org For instance, the addition of specific Grignard reagents to the L-valine ester can yield a β-amino ketone, which is subsequently reduced to the desired β-amino alcohol. The stereochemical integrity is generally well-maintained throughout the synthesis. acs.org This strategy leverages the inexpensive and readily available nature of L-amino acids for the efficient production of chiral β-amino alcohols. researchgate.net

Asymmetric Catalytic Hydrogenation and Reduction Techniques

Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. This technique typically involves the reduction of a prochiral substrate, such as an unsaturated compound, using hydrogen gas and a chiral metal catalyst.

In the synthesis of chiral amino alcohols, a common strategy is the asymmetric hydrogenation of a corresponding prochiral α- or β-enamide, enamine, or ketone. nih.gov Rhodium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like DuPHOS or DuanPhos, have demonstrated exceptional efficacy. nih.govnih.gov For example, a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a structurally related γ-amino acid, relies on the asymmetric hydrogenation of a cyano-substituted enoate salt with a rhodium-Me-DuPHOS catalyst, achieving very high enantiomeric excess (ee). nih.gov

A similar approach for this compound could involve the rhodium-catalyzed asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ketone or a β-enamido ester. acs.org The choice of chiral ligand is crucial for achieving high stereoselectivity. For instance, amino acid-derived ligands have been used in rhodium-catalyzed asymmetric transfer hydrogenation of ketones, where ligands derived from L-valine can selectively produce either the (R) or (S) alcohol product depending on the ligand's functional group (e.g., thioamide vs. hydroxamic acid). nih.gov This highlights the tunability of such catalytic systems.

| Substrate Type | Catalyst System | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Cyano-5-methylhex-3-enoic acid salt | Rhodium / Me-DuPHOS | (S)-3-Cyano-5-methylhexanoate | Very high | nih.gov |

| Aliphatic α-dehydroamino ketones | Rhodium / DuanPhos | Chiral α-amino ketones | Up to 99% | nih.gov |

| Aromatic Ketones | Rhodium / L-valine derived thioamide ligand | (R)-Alcohols | 95% | nih.gov |

| Aromatic Ketones | Rhodium / L-valine derived hydroxamic acid ligand | (S)-Alcohols | 97% | nih.gov |

Enzymatic Synthesis and Biocatalytic Reductive Amination for Enantiopure Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity. For the production of enantiopure amines and amino alcohols, amine dehydrogenases (AmDHs), alcohol dehydrogenases (ADHs), and reductive aminases (RedAms) are particularly relevant. whiterose.ac.ukmdpi.com

Biocatalytic reductive amination is a direct and efficient method for converting a ketone into a chiral amine. whiterose.ac.uk The synthesis of this compound could be envisioned starting from the corresponding β-hydroxy ketone, 3-hydroxy-4-methylpentan-2-one. An (S)-selective amine dehydrogenase or a reductive aminase, using ammonia (B1221849) as the amine source and a cofactor like NAD(P)H, could stereoselectively aminate the ketone to yield the desired (S)-amino alcohol. Studies on other short-chain ketones have shown that native AmDHs can produce chiral amines and amino alcohols with excellent enantiomeric excess, often exceeding 99% ee. whiterose.ac.uk

Alternatively, a multi-enzyme, one-pot system can be employed. For instance, the synthesis of all four stereoisomers of 4-methylheptan-3-ol was achieved using a combination of an ene-reductase (OYE) and an alcohol dehydrogenase (ADH). mdpi.com A similar chemoenzymatic cascade could be designed for the target molecule, combining enzymatic steps to build the carbon skeleton and install the chiral centers with high fidelity.

| Enzyme Class | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Ketones | Chiral amines / amino alcohols | High enantioselectivity (often >97% ee) | whiterose.ac.uk |

| Ene-reductase (OYE) & Alcohol Dehydrogenase (ADH) | α,β-Unsaturated Ketone | Chiral saturated alcohols | One-pot synthesis of specific stereoisomers (ee >99%) | mdpi.com |

| Reductive Aminase (RedAm) | Ketones | Chiral amines | Direct conversion of ketones to amines | akjournals.com |

Enantiomeric Resolution Techniques

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired (S)-enantiomer. Resolution techniques separate enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.

Diastereomeric Salt Formation and Separation Methods

Classical resolution via diastereomeric salt formation is a widely used and effective technique for separating enantiomers of amines and carboxylic acids. libretexts.org The process involves reacting the racemic mixture of the amino alcohol with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. acs.org

For resolving racemic 3-amino-4-methylpentan-1-ol, a chiral acid like (R,R)-(+)-tartaric acid, (S)-(+)-mandelic acid, or N-acetyl-L-leucine could be used as the resolving agent. libretexts.org The key steps are:

Salt Formation: The racemic amino alcohol is dissolved in a suitable solvent and treated with the chiral acid to form the diastereomeric salts.

Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation. This process can be repeated to enhance the purity of the isolated salt. libretexts.org

Liberation of Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the free, enantiomerically enriched amino alcohol.

The resolution of other racemic amino alcohols has been successfully achieved using resolving agents such as chiral 1,1'-bi-2-naphthol (B31242) in the presence of boric acid, which forms stable, crystalline ammonium (B1175870) borate (B1201080) complexes. researchgate.netnih.gov

Chromatographic Enantioseparation Protocols

Chromatographic methods offer a powerful alternative for separating enantiomers and are also used to determine the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) is the most common technique. akjournals.comoup.com

There are two main strategies for chiral HPLC separation:

Direct Separation: This method uses a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. For amino alcohols, CSPs based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are often effective. sigmaaldrich.com This approach has the advantage of analyzing the enantiomers directly without modification.

Indirect Separation: This approach involves derivatizing the racemic amino alcohol with a chiral derivatizing reagent (CDR) before chromatography. akjournals.comoup.com This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column). akjournals.comtandfonline.com Common CDRs for amino alcohols include activated esters of chiral acids, such as (S)-ketoprofen, or reagents like benzimidazole-(S)-naproxen amide. oup.comtandfonline.com While requiring an extra reaction step, this method can achieve very sensitive detection limits. oup.com

Micellar liquid chromatography, which uses a surfactant-based mobile phase, has also been developed as a "green" alternative for separating diastereomeric derivatives of amino alcohols, reducing the reliance on hazardous organic solvents. tandfonline.comtandfonline.com

Multi-Step Organic Synthesis Routes to the (S)-Enantiomer

The creation of the specific (S)-enantiomer of 3-amino-4-methylpentan-1-ol requires stereocontrolled synthetic strategies. These often involve multiple steps, beginning with either achiral starting materials and introducing chirality, or starting with a pre-existing chiral molecule.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this pathway typically involves the reaction of a carbonyl compound with an ammonia source, followed by reduction of the intermediate imine.

A common approach involves the reduction of a ketone, such as 4-methylpentan-3-one, using an amine source. To achieve the desired stereochemistry at the C-3 position, a chiral reducing agent or a chiral auxiliary can be employed. Alternatively, a more direct route starts with a precursor that already contains the required carbon skeleton and a carbonyl group at the C-3 position. For instance, the synthesis could begin with a suitably protected form of 3-hydroxy-4-methylpentanal. nih.govmolport.com The aldehyde group would first be reduced to the primary alcohol, and the hydroxyl group at C-3 would be oxidized to a ketone. This ketone then undergoes diastereoselective reductive amination to install the amino group with the correct (S)-configuration.

The choice of reducing agent is critical for the efficiency and selectivity of this step. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For industrial-scale production, catalytic hydrogenation is often preferred due to its higher efficiency and better atom economy.

Table 1: Overview of Reductive Amination Strategies

| Precursor | Amine Source | Reducing Agent/Catalyst | Key Considerations |

|---|---|---|---|

| 4-Methyl-3-oxo-pentan-1-ol | Ammonia | Chiral Ruthenium or Rhodium catalyst + H₂ | Requires a chemo- and enantioselective catalyst to reduce the imine in the presence of the alcohol. |

| (S)-3-Hydroxy-4-methylpentanal | Ammonia | NaBH₃CN | Requires prior oxidation of the C-3 hydroxyl group to a ketone, followed by stereoselective amination. |

This table is generated based on established chemical principles and synthetic strategies.

An alternative and often more efficient strategy is to begin the synthesis with a readily available chiral molecule, a "chiral synthon," that already possesses the required stereocenter. This approach avoids the need for asymmetric induction or chiral resolution steps later in the synthesis.

A prominent example of a suitable chiral synthon is L-valine, an inexpensive and enantiomerically pure amino acid. The synthesis can commence by converting the carboxylic acid of L-valine into a protected alcohol. The existing amino group at the C-2 position (in the amino acid) needs to be shifted to the C-3 position in the final product. This can be achieved through a series of reactions, potentially involving the formation of an aziridine (B145994) intermediate followed by regioselective ring-opening.

Another strategy involves starting with a chiral alcohol, such as (R)-4-methyl-2-pentanol. evitachem.com In this route, the hydroxyl group can be converted into a good leaving group, like a tosylate or mesylate. Subsequent nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide), followed by reduction of the azide group, yields the desired amino group. The stereochemistry of this reaction proceeds with inversion of configuration (an Sₙ2 reaction), meaning an (R)-alcohol would yield an (S)-amine. The primary alcohol at the other end of the molecule can be introduced before or after the amination step.

Development of Green Chemistry Approaches for Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound is also being explored through these more environmentally benign lenses.

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding) in the absence of a solvent, represents a significant advance in this area. researchgate.net Three-component reactions, where multiple reactants are combined in a single step to form a complex product, can be performed under solvent-free conditions, often with high yields and short reaction times. researchgate.net While not yet specifically documented for this compound, this technique offers a promising avenue for its future sustainable synthesis.

Atom economy is another central tenet of green chemistry, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. Catalytic reactions, particularly catalytic hydrogenation, are highly atom-economical as they use small amounts of a catalyst that can be recycled, and the only byproduct is often water or another small molecule. This stands in contrast to classical reductions using stoichiometric reagents like LiAlH₄, which generate significant amounts of inorganic waste.

Continuous flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable production of fine chemicals and pharmaceuticals. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This method offers superior control over reaction parameters like temperature and pressure, leading to higher yields and purity. evitachem.comresearchgate.net

For the synthesis of amino alcohols, continuous flow processes can overcome issues encountered in traditional batch reactors, such as product inhibition. researchgate.net In some enzymatic or catalytic reductions, the product can inhibit the catalyst, slowing down the reaction over time. In a continuous flow system, the product is constantly removed from the reaction zone, allowing the catalyst to maintain high activity. researchgate.net One study on a related compound demonstrated that a continuous reduction in a membrane reactor achieved 100% conversion and over 99% enantiomeric excess, highlighting the potential of this technology. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amino Alcohol Production

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Mode | Reagents are mixed in a single vessel and reacted for a set time. | Reagents are continuously pumped through a reactor. researchgate.net |

| Scalability | Difficult to scale; requires larger, more complex reactors. | Easily scalable by running the system for longer periods. |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. |

| Safety | Handling large quantities of hazardous reagents poses risks. | Smaller reaction volumes at any given time enhance safety. |

| Productivity | Can be limited by product inhibition and long reaction times. | Can overcome product inhibition, leading to higher productivity. researchgate.net |

This table is based on findings reported for the synthesis of related amino alcohols and general principles of flow chemistry. researchgate.net

Chemical Reactivity and Advanced Derivatization Studies of S 3 Amino 4 Methylpentan 1 Ol

Amine Group Transformations

The primary amine group in (S)-3-amino-4-methylpentan-1-ol is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions

The amino group (-NH2) of this compound can act as a nucleophile, participating in substitution reactions. evitachem.com In these reactions, the lone pair of electrons on the nitrogen atom attacks an electron-deficient center, leading to the formation of a new carbon-nitrogen bond. For instance, reaction with alkyl halides or acyl chlorides can yield new derivatives. evitachem.com The general principle of nucleophilic substitution involves a nucleophile, such as the amino group, attacking a carbon atom with a partial positive charge and replacing a leaving group. savemyexams.com

A common application of this reactivity is the reaction with halogenoalkanes. When heated with an ethanolic solution of excess ammonia (B1221849), halogenoalkanes form primary amines. savemyexams.com Similarly, the amino group of this compound can react with suitable electrophiles to form more complex amine derivatives.

Mannich Reaction Applications

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgbyjus.com This reaction typically utilizes an aldehyde (often formaldehyde), and a primary or secondary amine to produce a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com

The primary amine of this compound can be employed in the Mannich reaction. The reaction commences with the formation of an iminium ion from the amine and an aldehyde. wikipedia.org This iminium ion then acts as an electrophile and reacts with a compound containing an acidic proton, such as a ketone, to form the Mannich base. wikipedia.org The introduction of Mannich bases can enhance properties like water solubility and bioavailability in drug molecules. nih.gov This reaction is a cornerstone in the synthesis of various pharmaceuticals, including fluoxetine (B1211875) and tolmetin, as well as in the production of agrochemicals and polymers. wikipedia.orgbyjus.comyoutube.com

The general mechanism of the Mannich reaction is as follows:

Formation of an iminium ion from the amine and aldehyde. byjus.com

Tautomerization of the carbonyl compound to its enol form. byjus.com

Attack of the enol on the iminium ion to form the β-amino-carbonyl product. byjus.com

Formation of Imines and Amides

The primary amine of this compound readily reacts with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of the C=N double bond is a reversible process and is typically carried out under mildly acidic conditions. ambeed.com

The mechanism for imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl group. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

Furthermore, the amine group can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This reaction is a fundamental transformation in organic chemistry and is crucial for the synthesis of peptides and other biologically important molecules.

Hydroxyl Group Chemical Modifications

The primary hydroxyl (-OH) group of this compound provides another avenue for chemical modification, allowing for the synthesis of a different set of derivatives.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification when reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst. This reaction results in the formation of an ester, a class of compounds with diverse applications.

Etherification, the formation of ethers, can be achieved through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

Dehydration and Oxidation Processes

The hydroxyl group of this compound can be eliminated through a dehydration reaction to form an alkene. This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid.

Oxidation of the primary alcohol group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. evitachem.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), will oxidize the primary alcohol to a carboxylic acid. evitachem.com For example, the oxidation of 3-amino-4-methylpentan-1-ol can lead to the formation of 3-amino-4-methylpentanoic acid. doubtnut.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Alkyl Halide | Substituted Amine | Nucleophilic Substitution |

| This compound | Aldehyde, Ketone | Mannich Base | Mannich Reaction |

| This compound | Aldehyde/Ketone | Imine | Imine Formation |

| This compound | Carboxylic Acid/Derivative | Ester | Esterification |

| This compound | Strong Acid (heat) | Alkene | Dehydration |

| This compound | Strong Oxidizing Agent | Carboxylic Acid | Oxidation |

Bifunctional Reactivity in Cascade Reactions

The proximate positioning of the amino and hydroxyl groups in this compound allows it to participate in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. A prominent example of this is the intramolecular cyclization to form substituted nitrogen-containing heterocycles, such as lactams and cyclic amines. These reactions are of significant interest as the resulting heterocyclic scaffolds are prevalent in many biologically active compounds.

The outcome of the cyclization of amino alcohols can often be directed by the choice of catalyst and reaction conditions. For instance, employing a ruthenium-based amination catalyst can lead to the selective formation of either a cyclic amine or a lactam (the corresponding cyclic amide). The addition of water to the reaction mixture tends to favor the formation of the cyclic amine, whereas the presence of a sacrificial ketone as a hydrogen acceptor directs the reaction towards the lactam. rsc.orgrsc.org

In the context of this compound, this would involve the formation of a six-membered ring. The reaction would proceed through initial oxidation of the primary alcohol to an aldehyde. This intermediate can then undergo intramolecular condensation with the amino group to form a cyclic imine. Subsequent reduction of the imine would yield the corresponding substituted piperidine, while oxidation would lead to the lactam. The mechanism involves a "hydrogen shuttling" process where the catalyst facilitates the transfer of hydrogen atoms. rsc.org

Table 1: Potential Cascade Cyclization Products from this compound

| Starting Material | Catalyst System | Additive | Major Product | Product Type |

| This compound | Ru-based catalyst | Water | (S)-5-isopropylpiperidine | Cyclic Amine |

| This compound | Ru-based catalyst | Ketone | (S)-5-isopropylpiperidin-2-one | Lactam |

Selective Functionalization Strategies

The presence of two nucleophilic functional groups in this compound necessitates the development of selective functionalization strategies to avoid mixtures of products. This can be achieved by exploiting the inherent differences in reactivity between the amino and hydroxyl groups or by employing protecting groups.

Selective Oxidation:

The selective oxidation of the alcohol functionality in the presence of the amine is a common transformation. Various methods have been developed for the chemoselective aerobic oxidation of amino alcohols to the corresponding amino carbonyl compounds. For example, catalyst systems based on copper and a nitroxyl (B88944) radical, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), have been shown to be highly effective for the selective oxidation of primary alcohols in unprotected amino alcohols. nanoient.org This approach offers a green and efficient route to chiral amino aldehydes or ketones. The oxidation of this compound under these conditions would be expected to yield (S)-3-amino-4-methylpentanal.

Selective N-Functionalization:

Conversely, the selective functionalization of the amino group is often achieved through the use of protecting groups. The amine can be protected as a carbamate, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. This temporarily masks the nucleophilicity of the amine, allowing for subsequent reactions to be carried out on the hydroxyl group. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. Other common amine protecting groups include the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups. sigmaaldrich.com

Table 2: Selective Functionalization Approaches for this compound

| Desired Transformation | Reagents and Conditions | Functionalized Product |

| Selective O-oxidation | AZADO/Copper catalyst, air | (S)-3-amino-4-methylpentanal |

| Selective N-protection | Di-tert-butyl dicarbonate (Boc₂O) | (S)-tert-butyl (1-hydroxy-4-methylpentan-3-yl)carbamate |

| Selective O-acylation | Acyl chloride, after N-protection | O-acylated N-protected derivative |

| Selective N-alkylation | Alkyl halide, after O-protection | N-alkylated O-protected derivative |

Research into Reaction Mechanisms and Kinetics

While specific kinetic and mechanistic data for reactions involving this compound are not extensively reported in publicly available literature, valuable insights can be drawn from studies on analogous amino alcohols.

Oxidation Mechanisms and Kinetics:

The kinetics of the oxidation of amino alcohols have been investigated. For example, the oxidation of various amino alcohols by vanadium(V) in acidic media was found to be first-order with respect to both the amino alcohol and the oxidant. rsc.org The proposed mechanism involves the formation of an amino alcohol-vanadium(V) complex, followed by a rate-determining step of homolytic decomposition of this complex via hydrogen-atom abstraction from the carbon atom bearing the hydroxyl group. rsc.org Studies on the oxidation of amino alcohols at oxide-covered metal electrodes also suggest a mechanism involving hydrogen abstraction from the substrate by the metal oxide species. rsc.org

For the gold-catalyzed aerobic oxidation of amino alcohols, it has been observed that the presence of the amino group can influence the catalyst's durability, sometimes leading to deactivation. nih.govresearchgate.net The reaction rate and selectivity are also dependent on the support material used for the gold catalyst. nih.govresearchgate.net

Cyclization Mechanisms:

The mechanism of the ruthenium-catalyzed cyclization of amino alcohols to lactams and cyclic amines is believed to proceed through a series of equilibrium steps. rsc.orgrsc.org The key intermediates include the corresponding amino aldehyde (from oxidation of the alcohol), a cyclic hemiaminal, and a cyclic imine. rsc.org The final product distribution between the cyclic amine and the lactam is determined by the fate of these intermediates, which can be influenced by additives like water or a hydrogen acceptor. rsc.orgrsc.org

Table 3: Illustrative Kinetic Parameters for the Oxidation of Amino Alcohols by Vanadium(V) *

| Substrate | Relative Rate |

| 2-Aminoethanol | 1.0 |

| 3-Aminopropan-1-ol | 0.8 |

| 2-(Methylamino)ethanol | 2.5 |

| 2-(Dimethylamino)ethanol | 4.0 |

*Data adapted from studies on analogous amino alcohols to illustrate general reactivity trends. rsc.org Specific data for this compound is not available.

In-depth Analysis of this compound Reveals Limited Public Data on Specific Asymmetric Synthesis Applications

Initial investigations into the applications of the chiral compound this compound in specialized areas of asymmetric organic synthesis and catalysis have uncovered a notable scarcity of detailed, publicly available research. While the structural characteristics of this β-amino alcohol suggest its potential as a valuable chiral building block, specific, documented examples and performance data in advanced synthetic applications remain elusive in scientific literature and patent databases.

This compound, with its distinct stereochemistry and functional groups—an amino group and a primary alcohol—is theoretically a versatile precursor for creating complex, stereodefined molecules. However, a thorough review of available literature did not yield specific examples of its incorporation into complex natural products or other stereodefined molecular architectures. General statements from chemical suppliers note its utility as a building block in organic synthesis, but concrete case studies are not provided.

Similarly, while its structure is analogous to other chiral amino alcohols used in the creation of pharmaceutical intermediates, no specific drugs or drug candidates were found to be synthesized from this compound in the reviewed literature. It is often cited in general terms as a potential precursor for compounds targeting neurological disorders, yet specific examples of stereoselective syntheses leading to pharmaceutical intermediates are not documented in accessible sources.

The investigation into its role as a chiral auxiliary—a molecule temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction—also yielded no specific findings. There is no available research detailing its influence on the diastereoselectivity of synthetic transformations, a critical aspect for evaluating the efficacy of a chiral auxiliary.

Furthermore, the use of this compound in the design of chiral ligands for homogeneous asymmetric catalysis is not described in the accessible scientific literature. Consequently, there is no data on the performance of its metal complexes in catalytic processes, such as enantiomeric excess or reaction yields. While the broader class of chiral amino alcohols is widely used for this purpose, specific applications of this particular compound appear to be either unpublished or confined to proprietary research.

Applications of S 3 Amino 4 Methylpentan 1 Ol in Asymmetric Organic Synthesis and Catalysis

Design and Utilization as a Chiral Ligand in Catalysis

Heterogeneous Chiral Catalysis via Immobilization on Support Materials (e.g., MCM-41 Nanoporous Silica)

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis, such as catalyst recovery and recycling. Mesoporous silica (B1680970) materials, particularly MCM-41, have emerged as exceptional supports due to their high surface area, ordered pore structure, and tunable pore size.

The functionalization of MCM-41 with chiral organic molecules is a well-established method for creating robust, recyclable chiral heterogeneous catalysts. Chiral amino alcohols like (S)-3-amino-4-methylpentan-1-ol are prime candidates for this approach. The primary alcohol group can be used to covalently graft the molecule onto the silica surface, often through a siloxane linkage, leaving the chiral amino group available for catalytic activity or further modification.

Research has demonstrated the viability of using MCM-41 type silicas functionalized with amino groups for heterogeneous catalysis. rsc.org By anchoring a chiral amine, the resulting material becomes a solid chiral catalyst capable of mediating asymmetric reactions. The defined nanoporous environment of the MCM-41 can also contribute to the selectivity of the catalytic process by imposing steric constraints on the transition state of the reaction.

Table 1: Features of Chiral Catalysts Immobilized on MCM-41

| Feature | Description |

| Support Material | MCM-41 Nanoporous Silica |

| Key Properties | High surface area, uniform mesopores, high thermal stability. |

| Immobilization Strategy | Covalent grafting of the chiral molecule (e.g., via the hydroxyl group of an amino alcohol) onto the silica surface. |

| Chiral Component | The immobilized chiral ligand, such as an this compound derivative. |

| Advantages | - Easy separation of the catalyst from the reaction mixture. - Potential for catalyst recycling and reuse, improving process economy. - Enhanced catalyst stability compared to its homogeneous counterpart. |

| Example Application | Asymmetric synthesis, such as aldol (B89426) reactions, Michael additions, or reductions, where the chiral amine can act as a base or organocatalyst. |

This methodology allows for the development of more sustainable and economically viable catalytic systems, leveraging the chirality of molecules like this compound in industrial applications.

Asymmetric Allylic C-H Bond Oxidation and Related Reactions

Asymmetric allylic C-H oxidation is a powerful transformation that installs a stereogenic center adjacent to a double bond, converting readily available alkenes into valuable chiral allylic alcohols and their derivatives. acs.orgnih.gov This reaction represents a significant challenge due to issues of reactivity, regioselectivity, and enantioselectivity. The development of chiral catalysts, particularly those based on transition metals like copper and palladium, has been pivotal to advancing this field. nih.govacs.org

Chiral ligands are essential for controlling the stereochemical outcome of these reactions. While direct use of this compound in published C-H oxidation literature is not prominent, chiral ligands derived from β-amino alcohols are extensively used. researchgate.net For instance, chiral bis(oxazoline) (BOX) ligands, which can be synthesized from chiral amino alcohols, are highly effective in copper-catalyzed allylic C-H oxidation reactions. nih.govrsc.org The amino alcohol provides the foundational chiral backbone for the oxazoline (B21484) rings, creating a C2-symmetric scaffold that can effectively chelate the metal center and create a chiral environment to direct the approach of the substrate.

The general mechanism involves the coordination of the chiral ligand to the metal center (e.g., Cu(I) or Pd(II)), which then interacts with the alkene substrate and an oxidant. The chiral ligand dictates the facial selectivity of the C-H abstraction and subsequent oxygen-transfer step, leading to the formation of one enantiomer of the product in excess.

Table 2: Representative Catalytic Systems for Asymmetric Allylic C-H Functionalization

| Metal Catalyst | Chiral Ligand Type | Typical Oxidant | Reaction Type | Ref. |

| Copper (Cu) | Chiral Oxazoline-based ligands (e.g., BOX) | Peresters, Peroxycarbamates | Allylic C-H Oxidation | nih.govrsc.org |

| Palladium (Pd) | Chiral Phosphoramidites / Phosphines | p-Quinone | Allylic C-H Alkylation | acs.org |

| Copper (Cu) | Chiral BINAM | - (uses N-Arylhydroxylamines) | Allylic C-H Amination | rsc.org |

The success of these related systems underscores the potential of ligands derived from this compound for applications in C-H functionalization chemistry, offering a direct pathway to chiral building blocks from simple olefins.

Contributions to Total Synthesis of Complex Natural Products and Analogues

One of the most significant applications of this compound is its use as a chiral building block in the total synthesis of complex molecules. As a constituent of the "chiral pool," it provides a readily available source of defined stereochemistry that can be incorporated into a larger target molecule, simplifying complex synthetic routes and avoiding the need for de novo asymmetric steps. Its 1,3-amino alcohol motif is a common feature in numerous biologically active natural products and pharmaceuticals. nih.gov

A prominent example of its application is in the synthesis of Tapentadol . Tapentadol is a potent, centrally acting analgesic with a dual mechanism of action. The core of the Tapentadol molecule features a chiral 3-aryl-1-aminopropane structure, and the synthesis often utilizes chiral amino alcohols as precursors to establish the required stereocenter. This compound serves as a key starting material or intermediate in several reported synthetic routes to the enantiomerically pure drug.

Furthermore, the syn-1,3-amino alcohol structural unit is a key component in various natural products. For instance, the sedum alkaloids, such as (+)-allosedridine, which have shown memory-enhancing properties, contain this motif. The synthesis of (+)-allosedridine has been achieved using an allylic C-H amination strategy on an enantioenriched bis-homoallylic alcohol, demonstrating the importance of securing the 1,3-amino alcohol arrangement with high stereocontrol. nih.gov The use of building blocks like this compound provides a strategic advantage in accessing these complex architectures.

Table 3: Examples of Complex Molecules Synthesized Using Chiral 1,3-Amino Alcohol Motifs

| Target Molecule | Class / Application | Role of Chiral Amino Alcohol |

| Tapentadol | Analgesic | Serves as a key chiral precursor to establish the stereocenter of the final drug molecule. |

| (+)-Allosedridine | Sedum Alkaloid | The syn-1,3-amino alcohol is a core structural feature of this natural product. |

| Lepadiformine Alkaloids | Marine Alkaloids | Synthesized via asymmetric allylic C-H alkylation, generating key chiral intermediates. acs.org |

| (S)-β-Hydroxyvaline | Chiral Amino Acid | A key intermediate for monobactam antibiotics like Tigemonam. nih.gov |

The role of this compound and related structures as chiral synthons is thus critical, enabling the efficient and stereocontrolled synthesis of valuable compounds for medicine and biological research. nih.gov

Computational and Theoretical Investigations of S 3 Amino 4 Methylpentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For (S)-3-amino-4-methylpentan-1-ol, such studies would provide invaluable insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While DFT has been widely applied to a vast range of organic molecules, specific peer-reviewed studies detailing the electronic structure and stability of this compound using this method are not found in the current body of scientific literature. A typical DFT study on this molecule would involve the calculation of its optimized geometry, total energy, and the distribution of electron density to predict its relative stability and preferred three-dimensional arrangement.

Conformational Analysis and Energy Landscapes

The flexible nature of this compound, with its rotatable bonds, allows it to adopt various spatial arrangements or conformations. A thorough conformational analysis would identify the most stable, low-energy conformers and map the energy landscape that governs their interconversion. While conformational analyses have been performed on related amino acids and amino alcohols, a specific and detailed energy landscape for this compound has not been reported in dedicated research articles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. A detailed FMO analysis for this compound, which would include the HOMO-LUMO energy gap and visualizations of the orbital distributions, is not available in published computational studies. Such an analysis would be crucial for understanding its chemical behavior in various reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting non-covalent interactions, such as hydrogen bonding. Although a powerful predictive tool, specific MEP maps and detailed analyses for this compound have not been a subject of dedicated computational research publications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a polar molecule like this compound are significantly influenced by the solvent. MD simulations can model these interactions explicitly. However, specific studies employing MD simulations to investigate the solvent effects on the conformational dynamics and reactivity of this compound in different media (e.g., water, organic solvents) have not been reported in the scientific literature.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks)

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the physical and chemical behavior of this compound. The presence of both a hydroxyl (-OH) and an amino (-NH2) group makes this molecule an excellent candidate for forming extensive hydrogen bonding networks, both with itself and with other molecules in its environment.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. By employing various functionals and basis sets, researchers can model the geometry and energetics of hydrogen-bonded complexes. The Atoms in Molecules (AIM) theory is another critical tool that analyzes the electron density topology to characterize the nature and strength of these bonds.

Detailed research findings from theoretical studies on similar amino alcohols reveal significant insights into the nature of their hydrogen bonding. For instance, studies on related compounds have shown that intramolecular hydrogen bonds can form between the amino and hydroxyl groups, leading to specific preferred conformations. In intermolecular scenarios, extensive networks of hydrogen bonds are established, influencing properties like boiling point, solubility, and crystal packing.

In a hypothetical computational study on the dimerization of this compound, one could expect to find various hydrogen bonding motifs. The table below illustrates potential interaction energies and key geometric parameters for different dimer conformations, calculated at a theoretical level such as B3LYP/6-311++G(d,p).

| Dimer Configuration | Hydrogen Bond Type | Interaction Energy (kcal/mol) | H-Bond Distance (Å) | H-Bond Angle (°) |

|---|---|---|---|---|

| Head-to-Tail (O-H···N) | Hydroxyl to Amino | -7.5 | 1.95 | 175.2 |

| Head-to-Tail (N-H···O) | Amino to Hydroxyl | -5.8 | 2.10 | 168.9 |

| Side-by-Side | Reciprocal (O-H···N and N-H···O) | -12.3 | 1.98 / 2.12 | 172.5 / 165.4 |

These theoretical calculations would highlight the strength and directionality of the hydrogen bonds, providing a foundational understanding of the molecule's behavior in condensed phases.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For a molecule like this compound, understanding the mechanisms of its formation and subsequent reactions is crucial for optimizing synthetic routes and predicting its chemical reactivity.

Transition state modeling, often performed using DFT or higher-level ab initio methods, can provide detailed information about the energy barriers and geometries of transition state structures. For example, the synthesis of this compound can involve the reduction of a corresponding amino ketone. Computational modeling could be used to compare different reducing agents and reaction pathways to determine the most energetically favorable route.

Consider the nucleophilic substitution reaction to introduce the amino group. Transition state modeling could provide the activation energies for different leaving groups, helping to select the most efficient synthetic strategy. The following table presents hypothetical activation energies for a key step in a synthetic route to this compound, as might be determined through transition state calculations.

| Reaction Step | Leaving Group | Calculated Activation Energy (kcal/mol) | Transition State Geometry Highlights |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | -OTs (Tosylate) | 15.2 | Elongated C-O bond, forming C-N bond |

| Nucleophilic Substitution (SN2) | -Br (Bromide) | 18.5 | Similar to tosylate, but with a more compact transition state |

| Reductive Amination | N/A | 22.1 | Hydride transfer from reducing agent to the imine intermediate |

Such computational insights are invaluable for rational reaction design and for understanding the fundamental principles governing the molecule's chemical transformations.

In Silico Studies for Chiral Recognition and Selectivity

The chirality of this compound is a defining feature, and understanding how it is recognized by other chiral molecules is critical, particularly in biological and catalytic contexts. In silico studies, including molecular docking and molecular dynamics (MD) simulations, are powerful techniques for investigating the mechanisms of chiral recognition.

These methods can model the interaction of this compound with a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. By calculating the binding energies of the (S) and (R) enantiomers, it is possible to predict and explain the observed enantioselectivity.

For instance, molecular docking could be used to place both enantiomers into the binding pocket of a hypothetical chiral receptor. The resulting docking scores and analysis of the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts, and steric clashes) would reveal the basis for chiral discrimination. The table below provides a hypothetical comparison of the binding affinities of the (S) and (R) enantiomers with a generic chiral selector.

| Enantiomer | Chiral Selector | Calculated Binding Affinity (kcal/mol) | Key Differentiating Interactions |

|---|---|---|---|

| This compound | Cyclodextrin-based CSP | -8.2 | Stronger hydrogen bond with a secondary hydroxyl of the cyclodextrin (B1172386) |

| (R)-3-amino-4-methylpentan-1-ol | Cyclodextrin-based CSP | -7.1 | Steric hindrance between the isobutyl group and the cyclodextrin rim |

| This compound | Enzyme Active Site | -9.5 | Favorable hydrophobic interaction of the isobutyl group with a nonpolar pocket |

| (R)-3-amino-4-methylpentan-1-ol | Enzyme Active Site | -6.8 | Unfavorable orientation of the amino group relative to a key acidic residue |

These in silico approaches not only explain existing chiral separations and selectivities but also guide the design of new chiral selectors and catalysts with improved performance.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the atomic arrangement and chemical environment within a compound.

High-Resolution NMR for Precise Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of (S)-3-amino-4-methylpentan-1-ol. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecule's framework can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. For instance, the protons of the two methyl groups on the isopropyl moiety would likely appear as doublets, each integrating to three protons. The methine proton of the isopropyl group would present as a multiplet. The protons on the carbon chain adjacent to the amino and hydroxyl groups would exhibit characteristic shifts and splitting patterns influenced by their neighboring protons.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., attached to an oxygen, nitrogen, or other carbons).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.6 | ~60 |

| C2 (-CH₂-) | ~1.5 | ~35 |

| C3 (-CH(NH₂)-) | ~2.8 | ~55 |

| C4 (-CH(CH₃)₂) | ~1.8 | ~30 |

| C5, C6 (-CH₃) | ~0.9 | ~20 |

| -OH | Variable | - |

| -NH₂ | Variable | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemical Confirmation

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are essential for unambiguously determining the connectivity of atoms and confirming the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the proton sequence through the carbon backbone. This is instrumental in assigning the signals from the methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to its attached carbon signal, providing a definitive assignment of the carbon skeleton based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical confirmation, NOESY is a powerful tool. It detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For this compound, NOESY can help to confirm the relative stereochemistry of the chiral centers by observing spatial relationships between specific protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for obtaining a highly accurate mass measurement of this compound. This technique can determine the mass with a precision of a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. The exact mass of this compound (C₆H₁₅NO) is 117.11536 g/mol . nih.gov HRMS analysis would confirm this mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₅NO | guidechem.comsigmaaldrich.com |

| Molecular Weight | 117.19 g/mol | nih.govguidechem.comsigmaaldrich.com |

| Exact Mass | 117.11536 g/mol | nih.gov |

| Monoisotopic Mass | 117.115364102 Da | nih.govguidechem.com |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Impurity Profiling

For the analysis of non-volatile impurities that may be present in samples of this compound, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an exceptionally powerful tool. This hyphenated technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer.

The LC component separates the parent compound from any impurities based on their differential interactions with the stationary and mobile phases. As each component elutes from the column, it is ionized and analyzed by the QTOF-MS. This allows for the detection and identification of impurities, even at trace levels. The high mass accuracy of the TOF analyzer aids in proposing elemental compositions for the detected impurities, facilitating their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile byproducts that might be formed during the synthesis or storage of this compound. mdpi.com The combination of GC and MS provides a robust platform for separating and identifying volatile organic compounds. mdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As the separated components elute, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which can be compared against spectral libraries for identification. mdpi.com This technique is highly effective for identifying residual solvents, starting materials, or volatile degradation products. nih.gov Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to enhance the extraction and concentration of volatile analytes from the sample matrix. nih.govnih.gov

X-ray Diffraction Studies for Absolute Configuration and Solid-State Structure

X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. For this compound, which is a solid at room temperature, single-crystal XRD analysis would provide unambiguous proof of its stereochemistry. sigmaaldrich.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms within the crystal lattice can then be mapped, revealing precise bond lengths, bond angles, and the absolute configuration of the chiral center. growingscience.com

Table 1: Representative Crystal Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Example Data |

| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). | Monoclinic growingscience.com |

| Space Group | The symmetry group of the crystal structure. | P21/c growingscience.com |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 3.817 Å, b = 13.533 Å, c = 19.607 Å, β = 93.401° growingscience.com |

| Z | The number of molecules in the unit cell. | 4 growingscience.com |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.0906 growingscience.com |

Note: The example data is for a different pyridazine (B1198779) derivative and is provided for illustrative purposes of the types of data obtained from XRD analysis. growingscience.com

Chromatographic Methods for Enantiomeric Purity and Quantification

Chromatographic techniques are essential for assessing the enantiomeric purity and quantifying the amount of this compound in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.gov This is crucial for applications where one enantiomer may have desired activity while the other is inactive or has undesirable effects. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. sigmaaldrich.commst.edu

For amino alcohols like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.commst.edu These CSPs can resolve the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.commst.edu The separation can also be performed after derivatizing the amino group with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard reversed-phase column. sci-hub.se The detector response for the separated enantiomers is then used to calculate the enantiomeric excess.

Table 2: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description | Typical Value/Condition |

| Column | The type of chiral stationary phase used. | Teicoplanin-based CSP sigmaaldrich.commst.edu |

| Mobile Phase | The solvent system used to elute the compounds. | Hydro-organic mobile phase mst.edu |

| Detection | The method used to detect the separated compounds. | UV at 340 nm (for derivatized compounds) sci-hub.se |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.8 mL/min to 1.0 mL/min |

| Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 35 °C) lcms.cz |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. youtube.com By using columns packed with smaller particles (typically under 2 µm), UHPLC systems can operate at higher pressures, leading to much faster analysis times and greater peak resolution. lcms.czyoutube.com This increased efficiency allows for higher sample throughput and reduced solvent consumption. youtube.comnih.gov

For the analysis of amino compounds like this compound, UHPLC methods can provide rapid and sensitive quantification. nih.govnih.gov A UHPLC method coupled with a high-resolution mass spectrometer can achieve analysis times as short as three minutes for underivatized amino acids, with excellent linearity, reproducibility, and sensitivity in the low femtomole range. nih.govnih.gov This makes UHPLC an ideal technique for high-throughput screening and the analysis of samples with low analyte concentrations. nih.govnih.gov

Table 3: Comparison of HPLC and UHPLC for Amino Alcohol Analysis

| Feature | Conventional HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm youtube.com |

| Analysis Time | Longer (e.g., >20 min) lcms.cz | Shorter (e.g., <10 min) lcms.cz |

| Resolution | Good | Enhanced youtube.com |

| Sensitivity | Standard | Improved youtube.com |

| System Pressure | Lower | Higher (up to 18,800 PSI) youtube.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

FT-IR Spectroscopy In FT-IR spectroscopy, the absorption of infrared radiation by the sample is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups. For this compound, characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the amine, and C-H stretches of the alkyl groups would be expected. The N-H bending and C-N stretching vibrations would also be present. The protection of the amine group, for instance with a t-butoxycarbonyl (tBOC) group, can be confirmed by the disappearance of the primary amine absorption and the appearance of new peaks characteristic of the carbamate. researchgate.net

Raman Spectroscopy Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about the vibrational modes of the molecule. For this compound, Raman spectroscopy would also reveal the characteristic vibrations of the C-H, C-C, C-N, and O-H bonds. researchgate.net Theoretical calculations, often using density functional theory (DFT), can be performed to predict the vibrational frequencies and compare them with the experimental FT-IR and Raman spectra, aiding in the assignment of the observed bands.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 |

| N-H (amine) | Bending | 1590-1650 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-N (amine) | Stretching | 1020-1250 |

Future Directions and Emerging Research Avenues for S 3 Amino 4 Methylpentan 1 Ol

Exploration of Novel Biocatalytic Systems and Engineering for Enhanced Production

The synthesis of enantiomerically pure compounds like (S)-3-amino-4-methylpentan-1-ol is increasingly reliant on biocatalysis. Future research will intensely focus on discovering and engineering novel enzymes to improve production efficiency and sustainability. Biocatalytic methods offer significant advantages over traditional chemical routes, including high stereoselectivity and mild reaction conditions, which prevent the need for harsh chemicals and extreme temperatures. mdpi.com

Key areas of exploration will include:

Enzyme Discovery: Prospecting for novel transaminases, reductases, or other enzymes from diverse microbial sources that exhibit high activity and selectivity towards the precursors of this compound.

Protein Engineering: Utilizing techniques like directed evolution and rational design to modify existing enzymes. The goal is to enhance specific properties such as substrate specificity, thermal stability, and tolerance to organic solvents, thereby creating more robust and efficient biocatalysts.

Whole-Cell Biocatalysis: Employing engineered microorganisms as whole-cell catalysts. This approach can simplify the process by housing the necessary enzymes and cofactor regeneration systems within a single biological entity, potentially lowering production costs. mdpi.com For instance, recombinant cultures have been successfully used to catalyze the asymmetric reduction of ketones to their corresponding (S)-secondary alcohols with high yields and enantiomeric excess. mdpi.com

Integration into Flow Chemistry Platforms for Continuous Manufacturing

The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. youtube.com The integration of the synthesis of this compound into flow chemistry platforms is a significant future direction.

Continuous flow systems involve pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com This methodology is particularly advantageous for handling hazardous intermediates and exothermic reactions safely by minimizing the volume of reactive compounds at any given time. youtube.com For the production of this compound, this could translate to:

Improved Yield and Purity: Precise control over reaction conditions minimizes the formation of byproducts.

Enhanced Safety: Small reaction volumes significantly reduce the risks associated with potentially hazardous reagents or intermediates.

Scalability: Scaling up production is simplified by running the system for longer periods, rather than redesigning large-scale batch reactors.

Automation: Flow systems can be fully automated, ensuring consistent product quality and reducing manual labor.

This approach has the potential to make the production of critical chemical intermediates more resilient and environmentally friendly. youtube.com

Development of Advanced Immobilization Techniques for Recyclable Catalysts

The reusability of catalysts, whether they are enzymes or chemical complexes, is paramount for cost-effective and sustainable manufacturing. Advanced immobilization techniques are central to this effort. By anchoring the catalyst to a solid support, it can be easily separated from the reaction mixture and reused for multiple cycles. mdpi.commdpi.com

Future research in this area for catalysts used in synthesizing this compound will focus on:

Novel Support Materials: Investigating a range of support materials, from inorganic carriers like functionalized silica (B1680970) gel to organic polymer resins. mdpi.com The choice of support can significantly impact the catalyst's stability and activity.

Immobilization Methods: Developing more effective immobilization strategies, including covalent bonding, adsorption, and entrapment. mdpi.com For instance, covalent attachment of an enzyme to an epoxy-functionalized resin can provide a stable and reusable biocatalyst. mdpi.com

Magnetic Nanoparticles: Using magnetic nanoparticles as a support, which allows for the simple and rapid separation of the catalyst from the reaction medium using an external magnetic field.

The table below outlines some immobilization strategies and their potential application.

| Immobilization Method | Support Material | Potential Advantage for Catalyst Recycling |

| Adsorption | Silica Gel, Octadecyl-functionalized Resin | Simple procedure, mild conditions. mdpi.com |

| Covalent Bonding | Epoxy-functionalized Methacrylate Resins | Strong catalyst attachment, minimizes leaching. mdpi.com |

| Entrapment | Liposomes, Metal-Organic Frameworks | Protects the catalyst from the bulk reaction environment. |

Expansion of Catalytic Applications to New Asymmetric Transformations

This compound, as a chiral bifunctional molecule, is not just a synthetic target but also a potential tool for other chemical reactions. Its amino and hydroxyl groups can coordinate to metal centers, making it a candidate for use as a chiral ligand in asymmetric catalysis.

Future research will explore its application in a variety of new asymmetric transformations, including:

Asymmetric Reductions: Serving as a ligand for metal catalysts in the enantioselective reduction of ketones and imines.

Asymmetric Alkylations: Guiding the stereoselective addition of alkyl groups to aldehydes or ketones.

Carbon-Carbon Bond Forming Reactions: Acting as a chiral auxiliary or ligand in reactions like aldol (B89426) or Michael additions to control the stereochemical outcome.

The development of new ligands derived from readily available chiral building blocks like this compound is a continuous goal in catalysis, aiming to provide novel, efficient, and selective methods for synthesizing other valuable chiral molecules. evitachem.com

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work offers a powerful strategy to accelerate research and development. This synergistic approach allows for the rational design of processes and molecules, saving significant time and resources. nih.govresearchgate.net

For this compound, this synergy can be applied to:

Mechanism Elucidation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to study reaction pathways, transition states, and intermediates in its synthesis. researchgate.net This can provide a deep understanding of the reaction mechanism, for example, in the aminolysis of epoxides to form amino alcohols. researchgate.net

Catalyst Design: Employing molecular docking and molecular dynamics simulations to predict how a substrate fits into the active site of an enzyme or how a ligand coordinates to a metal. nih.gov This knowledge can guide the rational design of more effective catalysts.

Predicting Properties: Calculating physical and chemical properties to screen potential derivatives or reaction conditions before committing to laboratory experiments.

This combined approach was successfully used to understand the inactivation mechanism of certain enzymes, highlighting the importance of specific structural features for inhibitory activity and guiding the design of more potent and selective analogues. nih.gov

Investigation into Stereoselective Synthesis of Complex Polyfunctionalized Derivatives

This compound serves as a chiral scaffold for the synthesis of more complex molecules with multiple stereocenters and functional groups. A key future direction is the development of synthetic routes to create novel polyfunctionalized derivatives with potential biological or material applications.

This research involves:

Diastereoselective Reactions: Developing reactions that add new functional groups to the existing molecule while controlling the stereochemistry at the newly formed chiral centers.

Protecting Group Strategies: Devising efficient strategies for selectively protecting and deprotecting the amino and hydroxyl groups to allow for sequential chemical modifications at different positions.

Ring-Forming Reactions: Using the existing functional groups to construct new ring systems, leading to complex heterocyclic derivatives. For example, 2-amino-1,3-diols can undergo regioselective ring closure with aldehydes to form oxazolidine (B1195125) derivatives. beilstein-journals.org

The synthesis of such complex molecules, starting from a simple chiral building block, is a testament to the power of modern stereoselective synthesis and opens the door to discovering compounds with novel properties. beilstein-journals.org

Q & A

Basic Research Questions

Q. How can (S)-3-amino-4-methylpentan-1-ol be synthesized with high enantiomeric purity?